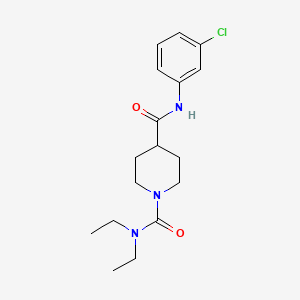![molecular formula C17H21N3O4 B5360795 4-(4-{[3-(4-methoxyphenyl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5360795.png)
4-(4-{[3-(4-methoxyphenyl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{[3-(4-methoxyphenyl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid, also known as MPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-{[3-(4-methoxyphenyl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cardioprotective effects. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as IL-6 and TNF-α. This compound has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-{[3-(4-methoxyphenyl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation, which makes it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(4-{[3-(4-methoxyphenyl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid. One direction is to further investigate its mechanism of action and identify its targets in different cell types and disease models. Another direction is to develop new derivatives of this compound with improved pharmacological properties, such as increased potency and selectivity. Finally, this compound could be tested in clinical trials to evaluate its safety and efficacy in humans for the treatment of various diseases.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-cancer, and cardioprotective effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and identify its potential targets in different disease models.
Métodos De Síntesis
4-(4-{[3-(4-methoxyphenyl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This is then reacted with 3-amino-1H-pyrazole-4-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
4-(4-{[3-(4-methoxyphenyl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, this compound has been studied for its potential to reduce inflammation and oxidative stress. Inflammation is also a key factor in many other diseases, and this compound has been shown to have anti-inflammatory effects.
Propiedades
IUPAC Name |
4-[4-[3-(4-methoxyphenyl)propanoylamino]pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-15-7-4-13(5-8-15)6-9-16(21)19-14-11-18-20(12-14)10-2-3-17(22)23/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPAPEJSQSANBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclohexylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprolinamide](/img/structure/B5360718.png)

![ethyl 2-[(2,4-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B5360738.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5360753.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5360760.png)
![6-(2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5360765.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5360768.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5360779.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methylpyrazin-2-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5360787.png)
![2-{[4-(1H-benzimidazol-2-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5360803.png)
![4-[(dimethylamino)methyl]-1-[(3-fluorophenoxy)acetyl]-4-azepanol](/img/structure/B5360810.png)
![N-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5360820.png)